2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate

Übersicht

Beschreibung

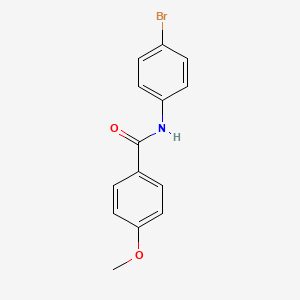

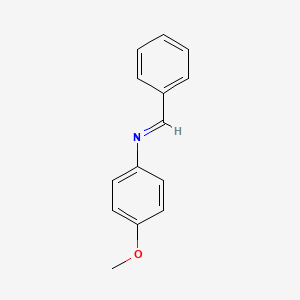

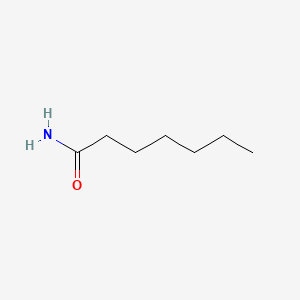

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate, commonly known as DTTF, is a synthetic compound that has been widely studied for its unique properties and potential applications in various fields of science. This compound is a diazonium salt, which means it contains a nitrogen-nitrogen double bond that is highly reactive and can be used for a variety of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

2-Diazo compounds, similar in functionality to 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate, have been utilized in photoaffinity labeling. This application involves the synthesis of diazo compounds that are stable and can label enzymes effectively. The photochemical properties allow for targeted labeling with minimal rearrangement, making them ideal for studying enzyme-substrate interactions and protein structure. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride has been synthesized and shown to be an effective reagent for such purposes, demonstrating the potential of diazonium compounds in biochemistry and molecular biology (Chowdhry, Vaughan, & Westheimer, 1976).

Electrochemical Functionalization

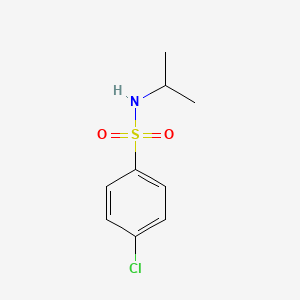

Diazonium salts have been applied in the electrochemical functionalization of surfaces, such as glassy carbon electrodes. This process involves the reduction of diazonium cations in specific ionic liquids, leading to the formation of electrografted organic layers. These modified surfaces have numerous applications in sensors, catalysis, and energy storage devices. Research demonstrates the successful functionalization using a protic ionic liquid electrolyte, showcasing the utility of diazonium compounds in creating advanced material surfaces (Shul et al., 2013).

Synthesis of Trifluoromethyl Heterocycles

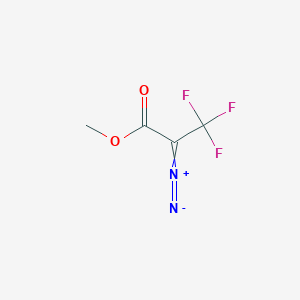

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound sharing functional groups with 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate, is a precursor for synthesizing various trifluoromethyl heterocycles. These heterocycles are crucial in pharmaceuticals and agrochemicals due to their biological activity. Using rhodium(II) or copper(II) catalysis, a diverse array of trifluoromethyl-oxazoles, -thiazoles, and -imidazoles can be synthesized, illustrating the compound's role in medicinal chemistry and drug development (Honey et al., 2012).

Nano-material Functionalization

Diazonium salt chemistry has been integrated with techniques like atom transfer radical polymerization (ATRP) for the functionalization of nanoparticles, including diamond nanoparticles potentially containing nitrogen-vacancy centers. This approach enables the attachment of bioactive molecules to the nanoparticle surface, opening avenues for biosensing, drug delivery, and bioimaging applications. The synthesis and functionalization processes highlight the versatility and efficacy of diazonium compounds in nanotechnology and materials science (Dahoumane et al., 2009).

Azo Coupling Reactions

Diazonium compounds are essential in azo coupling reactions, serving as intermediates for synthesizing azo dyes and pigments. These reactions are fundamental in the chemical industry for producing colorants used in textiles, inks, and plastics. The structural variety of diazonium salts allows for the synthesis of a wide range of colored compounds, demonstrating their importance in industrial chemistry (Iwamoto et al., 1993).

Eigenschaften

IUPAC Name |

methyl 2-diazo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2/c1-11-3(10)2(9-8)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPRBPSWJPEAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310333 | |

| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

CAS RN |

173558-71-9 | |

| Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)

![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)

![N-[(Benzyloxy)carbonyl]histidylleucine](/img/structure/B1607000.png)